molecular formula C21H24N4O3S B2544331 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide CAS No. 1322749-05-2

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide

Cat. No. B2544331
M. Wt: 412.51
InChI Key: DYGZDVIQBAXKMK-UHFFFAOYSA-N
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Description

The compound "3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their wide range of biological activities, including their role as inhibitors for various enzymes such as carbonic anhydrases (CAs) . These enzymes are involved in many physiological processes, and their inhibition can be exploited for therapeutic purposes, such as in the treatment of glaucoma, epilepsy, and cancer .

Synthesis Analysis

The synthesis of pyrazole derivatives often begins with a precursor molecule, such as 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, which can be further modified to introduce various functional groups, including sulfonamide moieties . The synthesis process typically involves multiple steps, including nitration, amidation, and sulfonamide coupling, which are confirmed by techniques like FT-IR, 1H NMR, 13C NMR, and elemental analysis . The use of sulfamic acid as a catalyst has been reported to facilitate the synthesis of related pyrazole compounds under solvent-free conditions, which is a more sustainable and efficient approach .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring and various substituents that determine the compound's reactivity and interaction with biological targets. The sulfonamide group, in particular, is a common feature in many biologically active compounds and plays a crucial role in the inhibition of carbonic anhydrases by mimicking the natural substrate of the enzyme . The structure-activity relationships (SAR) of these compounds are often elucidated through techniques such as NMR spectroscopy and molecular docking studies .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including reduction and acid-base equilibria, which can be studied using polarographic methods . The reduction of these compounds can occur in multiple steps, depending on the protonation state of the molecule, and the course of these electrode processes can be proposed based on experimental data . Additionally, the interaction of pyrazole derivatives with enzymes like carbonic anhydrases can be considered a chemical reaction, where the inhibitor binds to the active site of the enzyme, affecting its activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the pyrazole ring. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and overall reactivity . These properties are crucial for the compound's biological activity, as they determine how well the compound can interact with its biological target, its distribution in the body, and its potential as a drug candidate .

Scientific Research Applications

Anticancer Applications

Pyrazole-sulfonamide derivatives have been explored for their antiproliferative activities against cancer cell lines. A study demonstrated that certain synthesized sulfonamides exhibit cell-selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activity comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014). Another research effort discovered and synthesized novel pyrazole derivatives with significant anti-breast cancer and anti-inflammatory properties, confirmed through in vitro, in silico, and cytotoxicity validations (Thangarasu et al., 2019).

Anti-inflammatory and Carbonic Anhydrase Inhibition

Pyrazole-sulfonamide compounds have also been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, which play a crucial role in various physiological processes. A study on novel pyrazole-3,4-dicarboxamide derivatives bearing sulfonamide moiety revealed their potential as carbonic anhydrase inhibitors, with some compounds showing significant inhibitory effects (Mert et al., 2015).

Antifungal and Antimicrobial Activity

Research into pyrazole-sulfonamide derivatives has extended into the development of compounds with antifungal and antimicrobial properties. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides displayed moderate to excellent activities against several phytopathogenic fungi, indicating their potential as antifungal agents (Du et al., 2015). Another study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their effectiveness as antimicrobial agents through in vitro antibacterial and antifungal activities (Darwish et al., 2014).

properties

IUPAC Name

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)pyrazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-14-9-11-18(12-10-14)25-29(27,28)21-19(16(3)23-24-21)20(26)22-13-15(2)17-7-5-4-6-8-17/h4-12,15-16,19,21,23-25H,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFABZDGNMXGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NCC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide

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